Home > Products > Screening Compounds P61226 > 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene - 174264-47-2

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

Catalog Number: EVT-387107
CAS Number: 174264-47-2
Molecular Formula: C34H41NO4SSi
Molecular Weight: 587.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene is a selective estrogen receptor modulator (SERM) that has been widely recognized for its role in preventing bone loss and treating osteoporosis, particularly in postmenopausal women. The compound's ability to act as an estrogen agonist or antagonist in different tissues has led to a broad spectrum of clinical applications and a growing interest in understanding its mechanisms of action and potential benefits in various fields of medicine12.

(6-Azidohex-1-yn-3-yl)(tert-butyl)dimethylsilane

  • Compound Description: This compound serves as an intermediate in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine. It undergoes an intramolecular Huisgen azide–alkyne cycloaddition reaction. []

Methyl 3,4-Anhydro-6-bromo-2-O-tert-butyldimethylsilyl-6-deoxy-α-d-allopyranoside

  • Compound Description: This compound is an epoxide derivative synthesized from α-d-glucose. It features a "tert-butyldimethylsilyl" group introduced as a protecting group during synthesis. []

6-[(tert-Butyldimethylsilyl)oxy]-3-ethenyl-7-methoxy-4-[(trimethylsilyl)ethynyl]naphtho[2,3-c]furan-1(3H)-one

  • Compound Description: This compound features a tricyclic core with a "tert-butyldimethylsilyl" group attached to the oxygen of the furan ring. []

tert-Butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate

  • Compound Description: This reagent is used in multicomponent coupling reactions, especially in synthesizing substituted glycolic acid derivatives. It features a "tert-butyldimethylsilyl" group directly attached to the carbon bearing the keto group. []

4-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-7-methyl-5-(oxiran-2-ylmethyl)-2-benzofuran-3(1H)-one

  • Compound Description: This compound is an intermediate in the attempted synthesis of mycophenolic acid. It features a "tert-butyldimethylsilyl" group protecting a hydroxyl group on a benzofuran ring system. []

3,4‐bis(O‐tert‐butyldimethylsilyl)‐6‐O-tosyl‐D‐glucal

  • Compound Description: This compound is a glucal derivative utilized to investigate the mechanism of iodine(III)-promoted allylic oxidation in cyclic enol ethers. It features two "tert-butyldimethylsilyl" groups protecting the hydroxyl groups at the 3 and 4 positions of the sugar ring. []

7. (+/-)-6-tert-butyl-8-hydroxymethyl-2-phenyl-4H-1,3-benzodioxin* Compound Description: This compound contains a 1,3-benzodioxin group. []* Relevance: Both this compound and the target compound, "6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene," contain a "tert-butyl" group and a "hydroxy" group, indicating potential shared structural features or functionalities.

Applications in Various Fields

Osteoporosis Treatment

Raloxifene's primary application is in the prevention and treatment of osteoporosis in postmenopausal women. By modulating osteoclast and osteoblast activity, raloxifene helps maintain bone density and prevent fractures. The compound's ability to decrease the expression of cytokines involved in bone resorption further contributes to its therapeutic efficacy in osteoporosis management12.

Cardiovascular Health

The vasculo-protective effects of raloxifene are of particular interest in the field of cardiovascular health. By promoting NO release from endothelial cells, raloxifene may contribute to the maintenance of vascular homeostasis and the prevention of cardiovascular diseases, which are often associated with postmenopausal status3.

Neuroprotection

Raloxifene has also been reported to exert neuroprotective effects, particularly in the context of dopaminergic neuron protection. The compound's ability to activate G protein-coupled estrogen receptor 1 (GPER1) and subsequent Akt signaling pathways has been associated with increased levels of neuroprotective factors such as Bcl-2 and brain-derived neurotrophic factor (BDNF). These findings suggest potential applications of raloxifene in the treatment of neurodegenerative diseases4.

Prostate Cancer

In the field of oncology, raloxifene has been studied for its effects on androgen-independent human prostate cancer cell lines. The compound induces apoptosis in these cells through a caspase-dependent pathway, demonstrating its potential as a therapeutic agent in the treatment of prostate cancer. The presence of estrogen receptors, particularly ER-beta, in prostate cancer cells provides a mechanistic basis for raloxifene's anticancer activity5.

Classification

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene falls under the category of synthetic organic compounds and belongs to the class of silylated phenolic compounds. It is primarily utilized in biochemical research, particularly in metabolic studies and as a reference standard in analytical chemistry.

Synthesis Analysis

The synthesis of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene typically involves the protection of the hydroxyl group on Raloxifene using tert-butyldimethylsilyl chloride. The general steps for synthesis are as follows:

  1. Starting Material: The reaction begins with Raloxifene as the primary substrate.
  2. Reagents: Tert-butyldimethylsilyl chloride is used as the silylation reagent, often in the presence of a base such as triethylamine to facilitate the reaction.
  3. Solvent: Common solvents include dichloromethane or acetone, which help dissolve the reactants and promote reaction efficiency.
  4. Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture interference, at room temperature or slightly elevated temperatures.
  5. Purification: After completion, the product can be purified using techniques such as column chromatography or recrystallization to obtain pure 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene.
Molecular Structure Analysis

The molecular structure of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene features several key components:

  • Core Structure: The backbone consists of a phenolic ring system typical of Raloxifene derivatives.
  • Silyl Group: The tert-butyldimethylsilyl group (Si(CH₃)₂C₄H₉) is attached to the sixth carbon atom, which provides steric hindrance and affects the compound's solubility and stability.
  • Functional Groups: The presence of a hydroxyl group at the fourth position contributes to its biological activity by enabling interactions with estrogen receptors.

Relevant Data

  • Molecular Weight: 591.87 g/mol
  • Molecular Formula: C34H37NO4SSi
  • Chemical Structure Visualization: Detailed structural diagrams can be generated using molecular modeling software for further analysis.
Chemical Reactions Analysis

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to modifications in its hydroxyl groups.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, which may convert ketones or aldehydes present in other derivatives.
  3. Substitution Reactions: Nucleophilic substitution reactions are possible, particularly at positions where halogens or other leaving groups are present, utilizing bases such as sodium hydroxide or potassium carbonate .

These reactions are crucial for modifying the compound for specific applications in research and pharmaceuticals.

Mechanism of Action

The mechanism of action for 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene primarily revolves around its interaction with estrogen receptors:

  1. Binding Affinity: The tert-butyldimethylsilyl group enhances binding affinity to estrogen receptors by stabilizing the active conformation of the molecule.
  2. Estrogenic Activity Modulation: This compound acts as an agonist or antagonist depending on the target tissue, modulating estrogenic activity effectively.
  3. Biological Pathways Influence: By binding to estrogen receptors, it influences various biological pathways including cell proliferation and apoptosis in breast tissue, making it relevant for studies related to hormone-dependent cancers .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and acetone; limited solubility in water due to hydrophobic silyl groups.
  • Stability: Enhanced stability due to silylation, making it suitable for prolonged storage under appropriate conditions.

Relevant Data

  • Melting Point: Specific melting point data may vary; empirical determination is recommended during synthesis.
  • Boiling Point & Density: These properties should be determined experimentally due to variability based on purity and synthesis conditions.
Applications

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene has diverse applications across several scientific fields:

  1. Metabolic Research: Used as a tracer in metabolic studies to investigate the pharmacokinetics and dynamics of Raloxifene derivatives.
  2. Analytical Chemistry: Serves as a reference standard for analytical methods such as high-performance liquid chromatography (HPLC).
  3. Pharmaceutical Development: Aids in developing new therapeutic agents targeting estrogen receptors for conditions like osteoporosis and breast cancer.
  4. Material Science: Employed in synthesizing new materials with tailored properties due to its unique chemical structure .

This compound's versatility makes it valuable across multiple disciplines within scientific research and industry applications.

Introduction to 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

Structural and Functional Context Within Selective Estrogen Receptor Modulators (SERMs)

Raloxifene belongs to the benzothiophene class of SERMs, characterized by a rigid polyaromatic scaffold consisting of a benzothiophene core linked via a carbonyl bridge to a para-hydroxylated phenyl ring and a piperidinylethoxy side chain. This molecular architecture enables tissue-specific estrogen receptor modulation—antagonism in breast and uterine tissues while exhibiting agonism in bone. The 4'-hydroxy group (on the benzoyl moiety) and the 6-hydroxy group (on the benzothiophene nucleus) constitute critical pharmacophoric elements that facilitate specific binding interactions within the estrogen receptor ligand-binding domain (LBD) [6] [8]. These phenolic hydroxyls form hydrogen bonds with key residues (e.g., Glu353, Arg394, His524) in the ERα LBD, stabilizing receptor conformations that determine agonist versus antagonist profiles. Specifically, the 4'-hydroxy group anchors the molecule through hydrogen bonding with Arg394 and His524, while the 6-hydroxy group interacts with Glu353 [7] [8]. The basic piperidinylethoxy side chain extends into a hydrophobic channel and engages in charge-charge interactions, further stabilizing the antagonist conformation by displacing helix 12 (H12) from its agonist position [2] [6].

Table 1: Critical Pharmacophoric Features of Raloxifene and Their Functional Roles

Structural ElementPositionPrimary InteractionsFunctional Significance
Phenolic Hydroxyl Group4'H-bond with Arg394, His524 (ERα)Anchors molecule in LBD; critical for binding affinity
Phenolic Hydroxyl Group6H-bond with Glu353 (ERα)Stabilizes receptor conformation; influences SERM activity profile
Basic Piperidinylethoxy Side ChainN/ACharge-charge interactions; hydrophobic contactsDisplaces helix 12; mediates tissue-selective antagonism; contributes to bone matrix binding
Benzothiophene CoreN/AHydrophobic interactionsProvides structural rigidity; enhances receptor binding affinity
Carbonyl BridgeN/AOrientation of pharmacophoresMaintains spatial relationship between hydroxyl groups and side chain

The strategic modification at position 6 in 6-tert-butyldimethylsilyl-4'-hydroxy Raloxifene preserves the essential 4'-hydroxy pharmacophore while altering the electronic and steric properties of the benzothiophene hydroxyl. This modification serves dual purposes: chemically protecting a reactive site during synthetic processes and probing the functional contribution of this hydroxyl to receptor binding and tissue selectivity. Biophysical studies demonstrate that while the 6-hydroxy group contributes to ER binding affinity, its absence or protection does not abolish bone-targeting capability, as the basic side chain remains the primary determinant of bone matrix interaction through electrostatic and hydrophobic contacts with collagenous components [2]. This nuanced understanding of structure-function relationships enables rational design of SERM derivatives with optimized pharmacokinetic and pharmacodynamic properties.

Historical Development of Raloxifene Derivatives in Medicinal Chemistry

The development of raloxifene derivatives represents a deliberate evolution in SERM medicinal chemistry aimed at enhancing metabolic stability, tissue selectivity, and synthetic accessibility. First-generation SERMs like tamoxifen (triphenylethylene scaffold) demonstrated the therapeutic potential of tissue-selective estrogen receptor modulation but carried significant risk profiles, including endometrial hyperplasia and thromboembolic events [6] [8]. Raloxifene emerged as a second-generation benzothiophene-based SERM specifically engineered to maintain beneficial estrogenic effects on bone mineral density while eliminating uterotropic activity [6] [8]. The identification of raloxifene glucuronides as major Phase II metabolites with altered biological activity drove interest in developing synthetic methods for these conjugates, leading to the strategic deployment of protecting group chemistry [3] [10].

The synthesis of 6-tert-butyldimethylsilyl-4'-hydroxy Raloxifene evolved from challenges encountered in regioselective glucuronidation of raloxifene's phenolic hydroxyls. Early synthetic efforts revealed that direct glucuronidation produced complex mixtures of 6-O- and 4'-O-glucuronide isomers, necessitating a protective group strategy to achieve regiocontrol [3] [10]. The tert-butyldimethylsilyl (TBS) group emerged as the optimal protecting group due to its steric bulk, orthogonal deprotection characteristics, and compatibility with raloxifene's other functional groups. This approach enabled a practical three-step synthesis of raloxifene 6-glucuronide: (1) regioselective silylation of raloxifene to yield 6-tert-butyldimethylsilyl-4'-hydroxy Raloxifene, (2) Lewis acid-mediated glycosylation of the unprotected 4'-hydroxy group with activated glucuronic acid donors, and (3) tandem deprotection of the silyl group and glucuronide methyl esters using tetrabutylammonium fluoride followed by lithium hydroxide hydrolysis [3] [10].

Table 2: Evolution of Key Raloxifene Derivatives in Medicinal Chemistry

DerivativeStructural ModificationPrimary Development RationaleKey Outcome
Raloxifene HydrochlorideParent compoundTissue-selective estrogen receptor modulationFDA approval for osteoporosis and breast cancer risk reduction
Raloxifene 6-Glucuronide6-O-glucuronide conjugateMajor metabolite characterizationAltered pharmacokinetic profile; reduced biological activity
Raloxifene 4'-Glucuronide4'-O-glucuronide conjugateMinor metabolite characterizationSignificantly reduced receptor binding affinity
4'-tert-Butyldimethylsilyl-6-hydroxy RaloxifeneProtective group isomerSynthetic intermediate for glucuronidationEnabled selective 6-O-glucuronide synthesis [3]
6-tert-Butyldimethylsilyl-4'-hydroxy RaloxifeneProtective group isomerSynthetic intermediate for glucuronidationEnabled selective 4'-O-glucuronide synthesis [3] [10]
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d~4~Deuterated analogMetabolic stability enhancementImproved analytical detection in metabolic studies [1]

The emergence of deuterated analogs like 6-tert-butyldimethylsilyl-4'-hydroxy Raloxifene-d~4~ (incorporating four deuterium atoms) represents the latest refinement, designed to enhance metabolic stability and facilitate mass spectrometry tracking in pharmacokinetic studies without significantly altering steric or electronic properties [1]. This historical trajectory illustrates how strategic molecular modifications, particularly protective group manipulations, have addressed synthetic challenges and enabled deeper pharmacological investigation of raloxifene derivatives.

Rationale for Silyl Protection and Hydroxyl Group Positioning in Molecular Design

The molecular design of 6-tert-butyldimethylsilyl-4'-hydroxy Raloxifene embodies a deliberate strategy to balance synthetic utility with preservation of biological activity. The selection of the 6-position for silyl protection stems from the differential functional importance of the two hydroxyl groups in raloxifene's pharmacological activity and the practical requirements for regioselective conjugation chemistry. Biophysical studies using nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR) have demonstrated that the 4'-hydroxy group is indispensable for high-affinity binding to the estrogen receptor, forming essential hydrogen bonds with key residues in the ligand-binding pocket [2] [7]. Conversely, while the 6-hydroxy group contributes to overall binding energy through interaction with Glu353, its modification or protection is better tolerated while maintaining the molecule's ability to interact with bone matrix components [2].

The tert-butyldimethylsilyl (TBS) group serves multiple strategic functions in this derivative:

  • Steric Protection: The bulky tert-butyl group creates a significant steric shield around the 6-hydroxy position, preventing unwanted reactions at this site during synthetic manipulations targeting the 4'-hydroxy group [3] [10].
  • Orthogonal Deprotection: The TBS ether can be selectively cleaved under mild acidic conditions or fluoride-based reagents without affecting other functional groups, enabling sequential synthetic transformations [3].
  • Polarity Modulation: Installation of the hydrophobic silyl group significantly decreases polarity at the 6-position, enhancing lipophilicity and membrane permeability during cellular uptake studies.
  • Metabolic Blocking: While not the primary intent in this derivative, silylation can temporarily protect against phase II metabolism (glucuronidation/sulfation) at the protected position, though this application is more extensively exploited in deuterated analogs [1].

The preservation of the 4'-hydroxy group in the unprotected state maintains the compound's ability to engage in critical hydrogen bonding within the estrogen receptor ligand-binding domain. Structure-activity relationship studies confirm that modification of the 4'-hydroxy group dramatically reduces receptor binding affinity (>100-fold decrease), whereas modification of the 6-hydroxy group causes a more modest reduction (approximately 10-fold decrease) [2] [7]. This tolerance for modification at the 6-position extends to the compound's interaction with bone matrix, which depends more critically on the basic side chain than the benzothiophene hydroxyls. Research demonstrates that the piperidine nitrogen engages in electrostatic interactions with acidic residues in bone collagen, while the aliphatic groups participate in hydrophobic contacts—interactions maintained in the silylated derivative [2].

The strategic positioning of the silyl group thus enables the synthesis of biologically relevant conjugates while preserving the molecule's core functionality. This design principle has proven essential for producing regiochemically pure raloxifene glucuronides for pharmacological evaluation and exemplifies how protective group chemistry can solve complex problems in pharmaceutical development. The compound's role as a synthetic intermediate underscores the continuing importance of organic chemistry strategies in advancing SERM therapeutics, enabling the production of molecules that illuminate structure-activity relationships and metabolic pathways critical to drug efficacy [1] [3] [10].

Properties

CAS Number

174264-47-2

Product Name

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C34H41NO4SSi

Molecular Weight

587.8 g/mol

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3

InChI Key

LVZAJJMYYKOTDQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Synonyms

[6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone;

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.